3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid
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Overview
Description
3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzimidazole core or the phenyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction could lead to simpler benzimidazole compounds .
Scientific Research Applications
3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzimidazole core may interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(N’-Hydroxycarbamimidoyl)benzoic acid: Shares the hydroxycarbamimidoyl group but lacks the benzimidazole core.
Ethyl 3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1-piperazinylacetyl]amino]-N-(isobutoxycarbonyl)alaninate: Contains a similar hydroxycarbamimidoyl group but has a different core structure.
Uniqueness
The uniqueness of 3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid lies in its combination of the benzimidazole core and the hydroxycarbamimidoyl group, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C22H18N4O4/c23-20(25-30)16-5-2-1-4-15(16)14-10-8-13(9-11-14)12-26-19-17(21(27)28)6-3-7-18(19)24-22(26)29/h1-11,30H,12H2,(H2,23,25)(H,24,29)(H,27,28) |
InChI Key |
CBCHFCGMELDPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C(=NO)N |
Origin of Product |
United States |
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